Home > Products > Screening Compounds P68177 > Chromium Cr 51 edetate
Chromium Cr 51 edetate - 27849-89-4

Chromium Cr 51 edetate

Catalog Number: EVT-1593650
CAS Number: 27849-89-4
Molecular Formula: C10H16CrN2O8
Molecular Weight: 343.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Chromium-51 edetate is a radiopharmaceutical compound used primarily in nuclear medicine to assess kidney function by measuring the glomerular filtration rate. It consists of radioactive chromium-51 isotopes complexed with edetic acid, also known as ethylenediaminetetraacetic acid (EDTA). This compound is administered intravenously, allowing for the evaluation of renal function through plasma clearance studies.

Source

Chromium-51 is produced in nuclear reactors or particle accelerators, where it is generated from stable chromium isotopes. The compound is formulated by combining chromium-51 with EDTA in a sterile solution, often containing sodium chloride to maintain osmotic balance .

Classification

Chromium-51 edetate falls under the category of radiopharmaceuticals, specifically used for diagnostic imaging and functional assessment in medicine. It is classified as a diagnostic agent due to its application in evaluating renal function and other physiological processes .

Synthesis Analysis

Methods

The synthesis of chromium-51 edetate typically involves the following methods:

  • Direct Complexation: This method involves mixing chromium-51 with EDTA in a controlled environment, adjusting pH levels to optimize the formation of the complex.
  • Bicarbonate Catalysis: Research indicates that bicarbonate can accelerate the synthesis of chromium-EDTA complexes at specific pH levels (around pH 6). This method enhances the reaction kinetics, leading to a more efficient formation of the desired compound .

Technical Details

The synthesis requires precise control over reaction conditions, including temperature, pH, and concentration of reactants. The final product must undergo purification processes to remove unreacted materials and ensure that it meets safety standards for clinical use.

Molecular Structure Analysis

Structure

The molecular structure of chromium-51 edetate consists of a central chromium atom coordinated by four carboxylate groups from the EDTA molecule. The structure can be represented as follows:

Cr3++EDTA4Cr EDTA \text{Cr}^{3+}+\text{EDTA}^{4-}\rightarrow \text{Cr EDTA }^{−}

This chelation stabilizes the chromium ion and facilitates its biological interactions .

Data

The molecular formula for chromium-51 edetate is C10H12N2O8Cr\text{C}_{10}\text{H}_{12}\text{N}_2\text{O}_8\text{Cr}, with a molar mass approximately 292.19 g/mol. The compound's stability and solubility are crucial for its effectiveness as a diagnostic agent.

Chemical Reactions Analysis

Reactions

Chromium-51 edetate primarily participates in coordination chemistry reactions where it interacts with biological molecules. The key reactions include:

  • Chelation Reaction: The binding of chromium ions to EDTA forms a stable complex that can be utilized in biological systems.
  • Plasma Clearance Studies: In vivo studies involve tracking the clearance of chromium-51 edetate from the bloodstream, which provides insights into kidney function.

Technical Details

The kinetics of these reactions can be influenced by factors such as temperature, ionic strength, and the presence of competing ligands. Understanding these parameters is essential for optimizing the use of chromium-51 edetate in clinical settings .

Mechanism of Action

Process

The mechanism by which chromium-51 edetate functions involves its administration into the bloodstream, followed by its filtration through the kidneys. The amount of radioactivity measured in urine samples correlates with glomerular filtration rate, providing a quantitative assessment of renal function.

Data

Studies indicate that after administration, approximately 80% of the injected dose is excreted through urine within 24 hours, allowing for effective monitoring of kidney performance .

Physical and Chemical Properties Analysis

Physical Properties

Chromium-51 edetate appears as a clear, colorless solution when prepared correctly. Its physical properties include:

  • Solubility: Highly soluble in water due to the presence of EDTA.
  • Stability: Stable under standard storage conditions but sensitive to light and elevated temperatures.

Chemical Properties

Key chemical properties include:

  • pH Range: Typically maintained between 6 and 7 for optimal stability.
  • Reactivity: Reacts with various biological molecules but remains stable in physiological conditions.

Relevant analyses indicate that maintaining proper formulation conditions is critical for ensuring efficacy and safety during clinical applications .

Applications

Scientific Uses

Chromium-51 edetate has several significant applications in medical diagnostics:

  • Renal Function Assessment: Primarily used to measure glomerular filtration rates, aiding in diagnosing renal diseases.
  • Intestinal Permeability Studies: Employed in research settings to assess gut permeability and absorption characteristics .

These applications underscore the importance of chromium-51 edetate as a valuable tool in both clinical and research environments, contributing to improved patient management and understanding of renal physiology.

Historical Development and Regulatory Evolution of Chromium Cr 51 Edetate

Emergence in Nuclear Medicine: Transition from Inulin to Radiopharmaceutical Alternatives

The adoption of Chromium-51 edetate (Cr-51 EDTA) as a glomerular filtration rate (GFR) marker represented a paradigm shift in renal function assessment. Prior to its introduction in the 1960s, inulin clearance served as the gold standard for GFR measurement. This polysaccharide required continuous intravenous infusion and precise urine collection over hours, making the procedure technically cumbersome and clinically impractical for routine use. The inherent limitations of inulin—including poor solubility, susceptibility to protein binding, and labor-intensive protocols—drove the search for radioactive tracers that could simplify GFR quantification [9].

Chromium-51 emerged as a solution due to its favorable nuclear properties:

  • Physical half-life of 27.7 days, enabling practical storage and clinical use
  • Gamma photon emission at 320 keV, detectable with standard gamma counters
  • Stable chelation with ethylenediaminetetraacetic acid (EDTA), forming a complex with near-ideal pharmacokinetic properties [1] [9]

The pivotal advantage of Cr-51 EDTA lay in its biological behavior. Studies confirmed its:

  • Exclusive glomerular filtration without tubular secretion or reabsorption
  • Negligible protein binding (<5%) in plasma
  • Rapid plasma clearance mirroring inulin kinetics [9]

Validation studies in the 1970s established its diagnostic equivalence to inulin. A landmark investigation demonstrated a correlation coefficient of 0.98 between Cr-51 EDTA clearance and inulin clearance across diverse patient populations, including those with impaired renal function. This statistical equivalence, combined with the elimination of urine collection requirements (enabling plasma clearance methods), cemented its role as a clinical standard [1] [9].

Table 1: Evolution of GFR Tracers in Nuclear Medicine

TracerEra of UseCollection MethodKey LimitationsClinical Adoption
Inulin1940s-1960sContinuous urine collectionLabor-intensive; requires steady-state infusionLimited to specialized centers
Chromium-51 EDTA1960s-presentPlasma sampling (1-3 samples)Radiation exposure (minimal)Widespread global adoption
Technetium-99m DTPA1980s-presentPlasma or gamma cameraShorter half-life (6 hrs); imaging capabilityDominant in renal scintigraphy

The transition was further accelerated by industrial-scale production. Reactor-based neutron activation of natural chromium (Eq. 1) enabled reliable radiopharmaceutical supply:$${}^{50}\text{Cr} + n \rightarrow {}^{51}\text{Cr} \quad \text{(t}_{1/2} = 27.7 \text{ days)}$$This process yielded sodium chromate (Na₂⁵¹CrO₄), which was subsequently chelated with EDTA under controlled pH conditions (3.5–6.5) to form the stable diagnostic complex [1] [4]. By the late 1970s, Cr-51 EDTA had replaced inulin as the reference tracer for GFR measurement in Europe, Australia, and parts of Asia, though iodinated contrast agents remained alternatives in some regions [9].

Regulatory Milestones: EMA Approval and Global Standardization Efforts

The regulatory journey of Cr-51 EDTA reflects the evolution of radiopharmaceutical oversight. Initial approvals in European countries occurred in the late 1960s on a nation-by-nation basis. The UK's Medicines and Healthcare products Regulatory Agency (MHRA) granted early authorization for the compound as a "ready-to-use" injection, recognizing its superior stability over iodide-based alternatives. This decentralized approval phase lacked harmonized quality standards, leading to variability in specific activity and impurity profiles across manufacturers [4] [9].

A pivotal shift occurred with the European Medicines Agency (EMA) centralization. Key milestones included:

  • 1987: Formal inclusion in the European Pharmacopoeia, specifying limits for radionuclidic purity (<0.1% other γ-emitters) and chemical purity (≤1 mg Cr/mL)
  • 1995: Mandated Good Manufacturing Practice (GMP) compliance for all reactor-produced radiopharmaceuticals, requiring validation of EDTA excess (10-20% molar ratio) to prevent unbound chromium
  • 2003: Establishment of the ARTG certification (Australian Register of Therapeutic Goods, #AUST R 22779) recognizing international standards [4] [6]

The International Committee for Standardization in Hematology played a complementary role in non-renal applications. Their 1983 guidelines standardized red blood cell labeling protocols using Cr-51 sodium chromate, indirectly validating the edetate form's safety through comparative studies. This facilitated FDA recognition of Cr-51 EDTA's equivalency, though full approval in the United States remained limited to specific institutions under investigational protocols [9].

Table 2: Key Regulatory Milestones for Chromium-51 Edetate

YearAgency/ActionScopeImpact on Standardization
1972Initial UK Product LicenseQuality control for Cr-51 EDTA injectionsFirst national GMP requirements
1987European Pharmacopoeia MonographPurity specifications (chemical/radionuclidic)Harmonized testing methods across EU
1995EMA Centralized ProcedureMandatory GMP for manufacturing facilitiesEliminated national variations in production
2003TGA ARTG Certification (Australia)Recognition of EU standardsEnabled global supply chain integration
2013REACH Annex XIV (Chromium VI)Restrictions on chromium precursorsForced supply chain audits for Na₂⁵¹CrO₄

Global standardization efforts faced challenges from evolving chemical regulations. The 2013 listing of hexavalent chromium (chromium trioxide) in REACH Annex XIV as a Substance of Very High Concern (SVHC) necessitated stringent documentation for sodium chromate-51, the essential precursor. Manufacturers implemented closed-reactor processes to minimize worker exposure during neutron activation, aligning with the 2018 IAEA Safety Standards (SSG-46) for radiopharmaceutical production [8].

Recent restrictions expanded under REACH Annex XVII (2024) now include 12 chromium(VI) compounds, directly impacting Cr-51 supply. The European Chemicals Agency (ECHA) extended deadlines to April 2025 to evaluate alternatives, acknowledging the critical medical need for diagnostic chromium. This regulatory tension highlights the compound's irreplaceable role: Despite the emergence of technetium-99m agents, Cr-51 EDTA remains preferred for reference GFR measurements in clinical trials due to its precision and low inter-laboratory variability (±3.2% in proficiency testing) [8] [9].

Properties

CAS Number

27849-89-4

Product Name

Chromium Cr 51 edetate

IUPAC Name

2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;chromium-51

Molecular Formula

C10H16CrN2O8

Molecular Weight

343.19 g/mol

InChI

InChI=1S/C10H16N2O8.Cr/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);/i;1-1

InChI Key

YJZDPFHZDKVOTR-HCMAANCNSA-N

SMILES

C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.[Cr]

Canonical SMILES

C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.[Cr]

Isomeric SMILES

C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.[51Cr]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.